N,3,5-Trimethoxy-N-methylbenzamide
Overview
Description
N,3,5-Trimethoxy-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as TMA-6 and belongs to the family of phenethylamines. TMA-6 has been synthesized using various methods, and the scientific community has been exploring its potential applications in research.
Scientific Research Applications
Structural Analysis and Chemical Properties :
- The study of structural properties and unusual C–H···π interactions in the structure of related compounds like 3,4,5-Trimethoxy-N-p-tolylbenzamide was discussed in a paper by Saeed and Simpson (2012), which provides insights into the molecular structure and potential chemical behaviors of N,3,5-Trimethoxy-N-methylbenzamide (Saeed & Simpson, 2012).
Thermal Stability Studies :
- Research on the thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, offers insights into the stability and safe handling of this compound. This was explored in a paper by Cong and Cheng (2021), which used dynamic DSC curves to predict thermal stability (Cong & Cheng, 2021).
Potential Anticancer Properties :
- A study by Szekeres et al. (2004) on Trimidox, a related compound, revealed its potential as an inhibitor of ribonucleotide reductase, suggesting similar compounds, like this compound, may have implications in cancer chemotherapy (Szekeres et al., 2004).
Application in Drug Discovery :
- The study of N-methylbenzamide derivatives, as seen in the work by Kilburn et al. (2013), explores their role as inhibitors in pharmaceutical research, potentially relevant for understanding the applications of this compound in drug discovery (Kilburn et al., 2013).
Synthesis and Chemical Reactions :
- The synthesis of related compounds, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, provides insight into the synthetic routes that could be applicable to this compound. This was detailed in a study by Al Mamari and Al Lawati (2019), highlighting the methodologies and reactions involved (Al Mamari & Al Lawati, 2019).
Potential in Biomedical Applications :
- Research on compounds like Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene, as explored by Yang et al. (2009), demonstrates the role of similar structures in biomedical applications, such as inhibiting cancer cell invasion (Yang et al., 2009).
Properties
IUPAC Name |
N,3,5-trimethoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-9(14-2)7-10(6-8)15-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQFXAYXZSDNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455846 | |
Record name | N,3,5-Trimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155586-39-3 | |
Record name | N,3,5-Trimethoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155586-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,3,5-Trimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.